

# A Comparative Phylogenetic Guide to the DEG/ENaC Channel Family

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance and characteristics of the Degenerin/Epithelial Sodium Channel (DEG/ENaC) superfamily of ion channels. The information presented is supported by experimental data from peer-reviewed literature, offering a comprehensive resource for understanding the phylogenetic relationships, functional diversity, and key experimental methodologies used to study this important family of proteins.

#### Introduction to the DEG/ENaC Superfamily

The DEG/ENaC superfamily encompasses a diverse group of amiloride-sensitive, non-voltage-gated cation channels found across the animal kingdom.[1][2] Members of this family share a common topology, featuring two transmembrane domains, intracellular N- and C-termini, and a large, cysteine-rich extracellular loop.[1] Despite structural similarities, these channels exhibit a wide array of functions, including mechanosensation, proprioception, pain sensation, gametogenesis, and epithelial sodium transport.[1][2] The family is broadly categorized into several subfamilies, most notably the Epithelial Sodium Channels (ENaCs), Acid-Sensing Ion Channels (ASICs), degenerins (DEGs) of C. elegans, and pickpocket (PPK) channels in Drosophila.

## Comparative Analysis of DEG/ENaC Subfamilies

The functional divergence of the DEG/ENaC superfamily is reflected in their sequence variation, ion selectivity, and sensitivity to pharmacological agents. The following tables



summarize key quantitative data for representative members of the major subfamilies.

#### **Table 1: Sequence Identity**

The following table presents a sequence identity matrix for the second transmembrane segment (TM2) of representative DEG/ENaC channel subunits. The TM2 region is crucial for pore formation and ion selectivity.

Channel	hENaC-α	hENaC-β	hENaC-y	hASIC1a	CeMEC-4	CeUNC-8
hENaC-α	100%					
hENaC-β	33%	100%				
hENaC-γ	35%	45%	100%			
hASIC1a	28%	25%	29%	100%		
CeMEC-4	24%	22%	25%	31%	100%	
CeUNC-8	26%	23%	27%	33%	48%	100%

Data compiled from publicly available sequence alignment data. The TM2 region is a highly conserved segment within the superfamily.

#### **Table 2: Ion Selectivity and Permeability**

Ion selectivity is a critical functional characteristic of ion channels. The DEG/ENaC family is predominantly selective for Na+, but permeability to other cations like Li+, K+, and Ca2+ varies among subfamilies.[3][4] The G/SxS motif in the pore region is a key determinant of this selectivity.[3]



Channel/Subfa mily	PNa+/PK+	PLi+/PNa+	PNa+/PCa2+	Key References
ΕΝαС (αβγ)	>100	>1	High	[3]
ASICs	~10	~1	Variable (ASIC1a is Ca2+ permeable)	[2]
DEGs (C. elegans)	Variable	Variable	Some are Ca2+ permeable	[2][5]

#### **Table 3: Amiloride Sensitivity**

Amiloride and its analogs are hallmark pharmacological blockers of the DEG/ENaC superfamily. However, the sensitivity to these compounds varies significantly between subfamilies, with ENaCs generally exhibiting the highest affinity.[5][6][7]

Channel	Amiloride IC50	Benzamil IC50	EIPA IC50	Key References
Human αβγ- ENaC	~0.1-0.2 μM	~0.01-0.05 μM	>10 μM	[7]
Human ASIC1a	~10-15 μM	~3.5 μM	~20 µM	[8]
C. elegans MEC- 4d	~2.4 µM	-	~3.1 µM	[6]
C. elegans UNC- 8d	~106 µM (divalent-free)	~119 µM (divalent-free)	-	[5]
C. elegans DEGT-1d	Insensitive (>300 μΜ)	Insensitive	Insensitive	[5]

## **Experimental Protocols**Phylogenetic Tree Construction

#### Validation & Comparative





Phylogenetic analysis is fundamental to understanding the evolutionary relationships within the DEG/ENaC family. A typical workflow involves sequence retrieval, multiple sequence alignment, and tree inference.[9][10][11][12][13]

Protocol: Phylogenetic Analysis using MEGA[9][10][12]

- Sequence Acquisition:
  - Identify homologous sequences of DEG/ENaC channels from various species using databases like NCBI GenBank or UniProt.
  - Download the sequences in FASTA format.
- Multiple Sequence Alignment (MSA):
  - Open MEGA (Molecular Evolutionary Genetics Analysis) software.
  - Import the FASTA file.
  - Align the sequences using ClustalW or MUSCLE algorithms integrated within MEGA.[9]
     [10]
  - Visually inspect and manually edit the alignment to correct any obvious misalignments, especially in the transmembrane domains.
- Phylogenetic Tree Construction:
  - Choose a substitution model that best fits the data. MEGA's "Find Best DNA/Protein Models" feature can be used for this.
  - Select a tree-building method. Common methods include:
    - Maximum Likelihood (ML): Infers a tree based on the statistical likelihood of the observed data given a specific model of evolution.
    - Neighbor-Joining (NJ): A distance-based method that is computationally fast.



- Set the parameters for the chosen method (e.g., bootstrap replications for statistical support of the nodes).
- Run the analysis to generate the phylogenetic tree.
- Tree Visualization and Interpretation:
  - Use MEGA's Tree Explorer to view and edit the tree for publication.
  - Analyze the branching patterns to infer evolutionary relationships between different DEG/ENaC subfamilies and orthologs.

#### **Functional Characterization by Electrophysiology**

Electrophysiological recording from heterologously expressed channels is a cornerstone for characterizing their function.[14][15][16][17][18]

Protocol: Whole-Cell Patch-Clamp Recording[14][15][17]

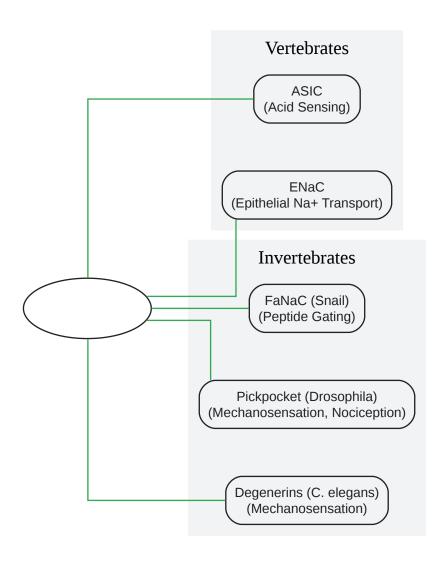
- Heterologous Expression:
  - Subclone the cDNA of the DEG/ENaC subunit(s) of interest into a suitable expression vector (e.g., pcDNA3.1).
  - Transfect a mammalian cell line (e.g., HEK293T or CHO cells) or inject cRNA into Xenopus laevis oocytes.
  - Culture the cells/oocytes for 24-48 hours to allow for channel expression.
- Pipette Preparation:
  - $\circ$  Pull micropipettes from borosilicate glass capillaries using a pipette puller to a resistance of 2-5 M $\Omega$ .
  - Fire-polish the pipette tip to ensure a smooth surface for sealing.
  - Fill the pipette with an appropriate intracellular solution.
- Recording:



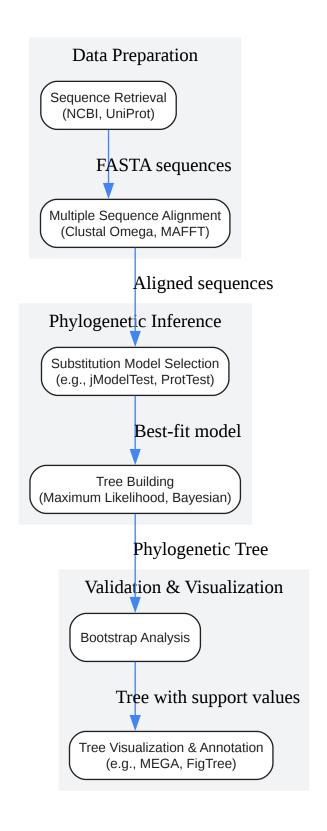
- Place the cells/oocytes in a recording chamber on an inverted microscope.
- Approach a cell with the micropipette while applying positive pressure.
- $\circ$  Upon contacting the cell, release the positive pressure and apply gentle suction to form a high-resistance (G $\Omega$ ) seal between the pipette tip and the cell membrane (cell-attached configuration).
- Apply a brief pulse of strong suction to rupture the membrane patch, achieving the wholecell configuration.
- Use a patch-clamp amplifier and data acquisition software to apply voltage protocols and record the resulting ionic currents.
- Data Analysis:
  - Measure current-voltage (I-V) relationships to determine channel conductance and reversal potential.
  - Apply specific ions and blockers to the extracellular solution to determine ion selectivity and pharmacological properties (e.g., amiloride IC50).

# Visualizing Phylogenetic Relationships and Experimental Workflows Phylogenetic Tree of the DEG/ENaC Superfamily









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 To cite this document: BenchChem. [A Comparative Phylogenetic Guide to the DEG/ENaC Channel Family]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15624192#phylogenetic-analysis-of-the-deg-enac-channel-family]

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